molecular formula C29H34O4 B13386117 beta-Estradiol 3-benzoate 17-n-butyrate

beta-Estradiol 3-benzoate 17-n-butyrate

Cat. No.: B13386117
M. Wt: 446.6 g/mol
InChI Key: MKYFGNOOEKZNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-3-benzoate-17-butyrate is a synthetic estrane steroid and a diester of estradiol. It is known for its use in hormone therapy and hormonal birth control. The compound is a combination of estradiol with benzoate and butyrate esters, which enhances its stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol-3-benzoate-17-butyrate is synthesized through esterification reactions. The process involves the reaction of estradiol with benzoic acid and butyric acid in the presence of catalysts. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the esterification process .

Industrial Production Methods: Industrial production of estradiol-3-benzoate-17-butyrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Estradiol-3-benzoate-17-butyrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bonds can occur under acidic or basic conditions, leading to the formation of estradiol, benzoic acid, and butyric acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Estradiol-3-benzoate-17-butyrate has a wide range of applications in scientific research:

Mechanism of Action

Estradiol-3-benzoate-17-butyrate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the production of specific proteins that mediate the biological effects of estradiol. This mechanism is crucial for its role in hormone therapy and birth control .

Comparison with Similar Compounds

Estradiol-3-benzoate-17-butyrate is unique due to its dual esterification, which enhances its stability and bioavailability compared to other estradiol esters. Similar compounds include:

    Estradiol benzoate: A single ester of estradiol with benzoic acid.

    Estradiol valerate: An ester of estradiol with valeric acid.

    Estradiol cypionate: An ester of estradiol with cypionic acid.

These compounds differ in their esterification, which affects their pharmacokinetics and clinical applications .

Properties

IUPAC Name

(17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYFGNOOEKZNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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